molecular formula C19H21ClN4O2 B10988524 N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10988524
M. Wt: 372.8 g/mol
InChI Key: RPTDDNLHZPMNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 19313-87-2) is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2C10​H12​ClNO2​

    Molecular Weight: 213.66 g/mol

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

    Suzuki–Miyaura Coupling:

Industrial Production::
  • Information on large-scale industrial production methods is limited due to the compound’s rarity.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives of the compound, which can be further explored.

Scientific Research Applications

    Chemistry: Investigating its reactivity and designing novel derivatives.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring potential pharmacological properties.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, but detailed mechanisms remain an active area of research.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O2C_{19}H_{21}ClN_{4}O_{2}. Its structure features a pyrazolo ring fused to a pyridine moiety, with significant substituents that influence its biological interactions. The chloro and methoxy groups are particularly noteworthy for their potential effects on the compound's reactivity and biological activity.

Research indicates that pyrazolo[3,4-b]pyridines may exert their biological effects through various mechanisms including:

  • Inhibition of Kinases : Many compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, studies have highlighted the ability of similar compounds to inhibit CDK2 and Aurora kinases, leading to antiproliferative effects in cancer cells .
  • Induction of Apoptosis : There is evidence suggesting that this compound may induce apoptosis in tumor cells through pathways involving mitochondrial dysfunction and caspase activation .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The specific compound has shown promising results in various assays:

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung cancer)26Induction of apoptosis
MCF7 (Breast cancer)0.01CDK inhibition
NCI-H4600.39Autophagy induction

These findings suggest that the compound may possess significant antitumor activity across different cancer types.

Anti-inflammatory Activity

In addition to anticancer properties, some pyrazolo derivatives have been investigated for their anti-inflammatory effects. The presence of methoxy and chloro substituents may enhance the compound's ability to modulate inflammatory pathways .

Case Studies

  • Xia et al. Study : This study synthesized several pyrazole derivatives and assessed their antitumor activity. One derivative exhibited an IC50_{50} value of 49.85 µM against tumor cells, demonstrating the potential for structural modifications to enhance efficacy .
  • Fan et al. Research : Compounds derived from pyrazole were screened against A549 cell lines and demonstrated significant cytotoxicity without inducing apoptosis, indicating a unique mechanism of action that warrants further investigation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is critical for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to establish safety and efficacy in clinical settings.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O2/c1-10(2)15-9-13(17-11(3)23-24(4)18(17)22-15)19(25)21-12-6-7-16(26-5)14(20)8-12/h6-10H,1-5H3,(H,21,25)

InChI Key

RPTDDNLHZPMNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.